2-Thia-6-azaspiro[3.4]octane 2,2-dioxide
CAS No.: 1823947-89-2
Cat. No.: VC6909123
Molecular Formula: C6H11NO2S
Molecular Weight: 161.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823947-89-2 |
|---|---|
| Molecular Formula | C6H11NO2S |
| Molecular Weight | 161.22 |
| IUPAC Name | 2λ6-thia-7-azaspiro[3.4]octane 2,2-dioxide |
| Standard InChI | InChI=1S/C6H11NO2S/c8-10(9)4-6(5-10)1-2-7-3-6/h7H,1-5H2 |
| Standard InChI Key | XPXUEUZFGJHRTK-UHFFFAOYSA-N |
| SMILES | C1CNCC12CS(=O)(=O)C2 |
Introduction
Structural and Nomenclature Overview
Molecular Architecture
The compound’s core structure consists of a spiro junction connecting a cyclopropane ring and a four-membered ring containing one nitrogen and one sulfur atom. The sulfur atom is further oxidized to a sulfone group (), contributing to the molecule’s polarity and stability . The IUPAC name, 2λ⁶-thia-7-azaspiro[3.4]octane 2,2-dioxide, reflects this arrangement .
Derivative Forms
A hydrochloride salt derivative, 2-thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride, has been documented with a molecular weight of 197.68 g/mol . Additionally, tert-butyl-protected variants, such as tert-butyl 2-thia-6-azaspiro[3.4]octane-6-carboxylate 2,2-dioxide, demonstrate the compound’s adaptability for synthetic modifications .
Table 1: Key Structural and Nomenclature Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 161.22 g/mol | |
| CAS Number | 1823947-89-2 | |
| Hydrochloride Salt Formula | ||
| Hydrochloride Molecular Weight | 197.68 g/mol |
Synthetic Methodologies
Annulation Strategies
While direct synthesis routes for 2-thia-6-azaspiro[3.4]octane 2,2-dioxide remain sparsely documented, analogous spirocyclic compounds provide methodological insights. For instance, 2-azaspiro[3.4]octane—a nitrogen-only analog—has been synthesized via three distinct annulation strategies :
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Cyclopentane Ring Annulation: Involves cyclization of a preformed cyclopentane intermediate.
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Four-Membered Ring Annulation: Utilizes [2+2] cycloadditions or ring-expansion reactions.
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Tandem Oxidation-Ring Closure: Combines oxidation of thioethers to sulfones with subsequent cyclization.
These methods emphasize the use of readily available starting materials and minimal chromatographic purification . Adapting these approaches to incorporate sulfur would likely involve thiol-ene click chemistry or sulfonation of intermediate thioethers.
Table 2: Hypothetical Synthetic Routes
| Approach | Key Steps | Challenges |
|---|---|---|
| Thioether Oxidation | Cyclization → Sulfonation | Over-oxidation risks |
| [2+2] Cycloaddition | Diradical intermediates | Regioselectivity control |
| Tandem Annulation-Oxidation | One-pot synthesis | Yield optimization |
Physicochemical Properties
Spectroscopic Characterization
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NMR: The -NMR spectrum would exhibit distinct signals for the spirocyclic protons (δ 1.5–3.0 ppm) and sulfone-related deshielding effects.
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IR: Strong absorption bands near 1150 cm and 1300 cm correspond to asymmetric and symmetric S=O stretching .
Industrial and Materials Science Applications
Pharmaceutical Building Blocks
The compound’s rigid spiro architecture makes it a valuable scaffold for designing kinase inhibitors or G protein-coupled receptor (GPCR) modulators. Its structural analogy to 2-azaspiro[3.4]octane—a precursor in antipsychotic drug synthesis —further supports this application.
Polymer Chemistry
Spirocyclic sulfones could serve as crosslinking agents in high-performance polymers, leveraging their thermal stability and resistance to oxidative degradation.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies for higher yields and stereocontrol.
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Biological Profiling: Conduct high-throughput screening against cancer, microbial, and neurological targets.
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Materials Innovation: Explore applications in sulfone-based electrolytes for lithium-ion batteries.
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